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o-methyl-l-serine - 32620-11-4

o-methyl-l-serine

Catalog Number: EVT-3552236
CAS Number: 32620-11-4
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

O-methyl-L-serine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation. [] It is a derivative of the proteinogenic amino acid L-serine, where the hydroxyl group of serine is replaced with a methoxy group (-OCH3).

Source and Classification

O-Methylserine can be classified as an amino acid derivative and is typically synthesized from serine through methylation processes. It is found in various biological systems, although its natural occurrence is less common compared to other amino acids. The compound can be sourced from synthetic methods involving the methylation of serine or its derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of O-Methylserine can be achieved through several methods:

  1. Methylation of Serine: One common approach involves the reaction of serine with methylating agents such as dimethyl sulfate or methyl iodide. This process typically requires a base to facilitate the nucleophilic substitution at the hydroxyl group of serine.
  2. Chemoenzymatic Methods: Recent studies have explored enzymatic pathways for synthesizing O-Methylserine, which may offer advantages in terms of specificity and yield. For instance, enzymes can selectively methylate serine under mild conditions, reducing by-products and enhancing purity .
  3. Alternative Synthetic Routes: A notable method involves using acrylic acid methyl ester as a starting material. The process includes bromination followed by alcoholysis with methanol and ammonolysis to yield O-Methylserine . This multi-step synthesis allows for the production of both D- and L-forms of the compound.
Molecular Structure Analysis

Structure and Data

The molecular formula for O-Methylserine is C4H9NO3C_4H_9NO_3. The structure consists of a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydroxymethyl group (-CH₂OH), and a methoxy group (-OCH₃).

  • Molecular Weight: Approximately 117.12 g/mol
  • Structural Representation:
    HOOC CH NH 2 CH 2 OCH 3\text{HOOC CH NH 2 CH 2 OCH 3}

This structure influences its solubility, reactivity, and interactions with other biomolecules.

Chemical Reactions Analysis

Reactions and Technical Details

O-Methylserine participates in various chemical reactions typical for amino acids:

  1. Peptide Bond Formation: Like other amino acids, O-Methylserine can form peptide bonds with other amino acids during protein synthesis.
  2. Enzymatic Hydrolysis: Studies have shown that peptides containing O-Methylserine can undergo hydrolysis catalyzed by ribonucleases, affecting their stability and activity .
  3. Substrate Interaction: The presence of the methoxy group can alter binding affinities in enzymatic reactions, as observed in studies involving ribonuclease activity where O-Methylserine was incorporated into peptide substrates .
Mechanism of Action

Process and Data

The mechanism of action for O-Methylserine primarily revolves around its role in enzymatic activity. Research indicates that the modification at the hydroxyl position affects hydrogen bonding interactions within enzyme-substrate complexes. For example, in ribonuclease activity, the substitution of serine with O-Methylserine influences substrate binding, potentially altering catalytic efficiency .

Quantitative analyses have shown that while O-Methylserine-containing peptides retain some enzymatic activity, their efficiency may differ based on substrate type due to steric hindrance introduced by the methoxy group.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar organic solvents due to its ionic nature.
  • Melting Point: The melting point ranges around 170-175 °C.
  • pH Stability: Exhibits stability across a range of pH levels but may degrade under extreme acidic or basic conditions.

These properties make O-Methylserine suitable for various biochemical applications.

Applications

Scientific Uses

O-Methylserine has several applications in scientific research:

  1. Biochemical Research: It serves as a substrate or inhibitor in studies examining enzyme mechanisms, particularly those involving ribonucleases.
  2. Pharmaceutical Development: Due to its unique properties, it is explored for potential therapeutic applications, including anticonvulsant activities .
  3. Analytical Chemistry: It is used in synthesizing standards for chromatographic techniques, aiding in the analysis of glycosides and other carbohydrate derivatives .
Biosynthetic Pathways and Enzymatic Mechanisms

Role of O-Methyltransferases (OMTs) in Methylation

O-Methylserine (CHEBI:74798) is a non-proteinogenic amino acid derivative formed when the hydroxyl group of L-serine undergoes enzymatic O-methylation. This reaction is catalyzed by a specialized group of enzymes known as O-methyltransferases (OMTs), which are pivotal in plant and microbial secondary metabolism. OMTs transfer a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to oxygen atoms within diverse acceptor molecules, including alkaloids, flavonoids, and amino acid derivatives like serine. The methylation modifies the physicochemical properties of these compounds, influencing their reactivity, solubility, stability, and biological activity within cellular systems [4] [8].

S-Adenosyl-L-Methionine (SAM)-Dependent Catalysis

The methylation of serine to yield O-methylserine is fundamentally dependent on S-adenosyl-L-methionine (SAM) as the methyl group donor. This cofactor-dependent reaction follows a conserved biochemical mechanism:

  • Substrate Binding and Orientation: The OMT enzyme possesses distinct binding pockets for SAM and the acceptor substrate (L-serine). L-serine docks within the active site, positioning its hydroxyl group proximal to the methylsulfonium group of SAM.
  • Nucleophilic Attack: The oxygen atom of serine's hydroxyl group acts as a nucleophile.
  • Methyl Group Transfer: The nucleophilic oxygen attacks the electrophilic methyl group (C⁺) attached to the sulfonium center of SAM. This results in the transfer of the methyl group to the serine oxygen, forming O-methylserine.
  • Byproduct Formation and Release: The methyl transfer reaction converts SAM into S-adenosyl-L-homocysteine (SAH), a potent competitive inhibitor of OMTs. SAH is subsequently released from the active site and recycled within the methionine cycle.
  • Product Release: O-methylserine is released from the enzyme's active site [4] [9].

Table 1: Key Characteristics of SAM-Dependent O-Methylation Catalyzed by OMTs

CharacteristicDetailSignificance
Catalytic MechanismBimolecular Nucleophilic Substitution (SN₂)Direct transfer of methyl group from SAM to nucleophilic oxygen of acceptor.
CofactorS-Adenosyl-L-Methionine (SAM)Universal methyl donor; provides the methyl group.
ByproductS-Adenosyl-L-Homocysteine (SAH)Potent feedback inhibitor; must be cleared for continuous methylation activity.
Enzyme Structure RequirementConserved SAM-binding domain (typically Rossmann-like fold in C-terminus)Ensures correct binding and orientation of SAM for methyl transfer.
Regulatory StepSAH Hydrolase activity in Methionine CycleRegenerates methionine and adenosine, indirectly controlling SAM/SAH ratio.

The efficiency of this reaction is critically influenced by the SAM/SAH ratio within the cellular environment. A high SAH concentration inhibits OMT activity due to competitive binding at the SAM-binding site. Therefore, the continuous regeneration of SAM via the methionine cycle (involving methionine adenosyltransferase and enzymes regenerating methionine from homocysteine, such as methionine synthase) is essential for sustained O-methylation activity. Serine metabolism itself contributes to one-carbon units essential for methionine (and thus SAM) regeneration [9] [10].

Substrate Specificity of CCoAOMT and COMT Subfamilies

Plant OMTs are broadly classified into two major subfamilies based on their sequence homology, structural characteristics, and substrate preferences: Caffeoyl-CoA O-methyltransferases (CCoAOMTs) and Caffeic Acid O-methyltransferases (COMTs). While neither subfamily is primarily known for methylating free serine, understanding their distinct specificities is crucial for appreciating the diversity of OMT functions, which can include modifying amino acid derivatives or structurally similar molecules.

  • CCoAOMT Subfamily:
  • Substrate Preference: Primarily utilizes activated CoA-thioesters, such as caffeoyl-CoA, 5-hydroxyferuloyl-CoA, and flavonoid-CoA esters. The CoA moiety provides critical binding interactions.
  • Structural Basis: Characterized by a smaller molecular weight (approx. 26-30 kDa) and a deep, narrow substrate-binding pocket optimized for accommodating the bulky CoA ester group. Specific amino acid residues lining this pocket interact with the CoA moiety and the phenylpropanoid ring system.
  • Reaction Type: Typically catalyzes methylation at the meta-hydroxyl position (3-position) of phenylpropanoid substrates. They generally exhibit high substrate specificity due to the constraints imposed by the CoA-binding pocket [4] [7].

  • COMT Subfamily:

  • Substrate Preference: Displays broader substrate flexibility towards small phenolic molecules possessing a catechol group (vicinal dihydroxyphenyl structure). Common substrates include caffeic acid, 5-hydroxyferulic acid, flavonoids (e.g., quercetin), and monolignol precursors (e.g., 5-hydroxyconiferaldehyde). Free amino acids like serine are not typical substrates, but derivatives might be accepted by specific isoforms.
  • Structural Basis: Larger molecular weight (approx. 38-43 kDa) with a more open and solvent-accessible substrate-binding cleft compared to CCoAOMTs. This allows accommodation of diverse planar phenolic structures but provides fewer specific anchoring points compared to CoA esters.
  • Reaction Type: Catalyzes methylation primarily at the meta-hydroxyl position (3-position or 3'-position depending on the substrate). Their broader specificity allows them to act on multiple intermediates in pathways like lignin biosynthesis [4] [7].

Table 2: Comparative Features of CCoAOMT and COMT OMT Subfamilies

FeatureCCoAOMT SubfamilyCOMT SubfamilyImplications for Specificity
Molecular Weight~26-30 kDa~38-43 kDaReflects differences in overall structure and domain size.
Binding Pocket TopologyDeep, narrow pocketOpen, solvent-accessible cleftCCoAOMT pocket tightly fits CoA moiety; COMT cleft fits diverse phenolics.
Key Substrate FeatureCoA-thioester derivativesFree phenolic acids, aldehydes, flavonoidsCCoAOMTs require activation; COMTs act on free acids/aldehydes.
Typical SubstratesCaffeoyl-CoA, 5-Hydroxyferuloyl-CoACaffeic acid, 5-Hydroxyferulic acid, QuercetinSpecificity defined by pocket constraints (CCoAOMT) vs flexibility (COMT).
Primary Methylation Sitemeta-OH (3-OH) positionmeta-OH (3-OH or 3'-OH) positionBoth target similar chemical groups on different scaffolds.
Substrate SpecificityHigh (driven by CoA binding)Moderate to BroadCCoAOMTs are pathway-specific; COMTs can function in multiple pathways.

The OMT responsible for O-methylserine formation would likely belong to a distinct subgroup or specific isoform within these larger families, potentially exhibiting unique adaptations in its active site to bind the small, hydrophilic amino acid serine and facilitate methylation of its aliphatic hydroxyl group. This enzyme might share the conserved SAM-binding domain but possess an N-terminal domain specialized for serine recognition [6].

Evolutionary Conservation of OMT Gene Families

OMTs represent an evolutionarily ancient and conserved gene family critical for the diversification of plant secondary metabolites. Comparative genomic and phylogenetic analyses reveal:

  • Deep Evolutionary Roots: OMT genes are found across land plants, bryophytes, and even some bacteria and fungi, indicating their ancient origin. Core enzymatic functions related to methylation of phenylpropanoids and potentially other molecules like amino acid derivatives are conserved.
  • Gene Family Expansion: Plant genomes often contain multiple OMT genes (e.g., 58 identified in Citrus sinensis). This expansion primarily occurred through gene duplication events (tandem, segmental, whole-genome duplications). In silico analysis of the OMT gene family in citrus identified 58 members, highlighting significant expansion [7].
  • Functional Diversification: Following duplication, OMT genes underwent functional diversification driven by:
  • Neofunctionalization: Acquisition of novel substrate specificities, potentially including the ability to methylate substrates like serine or its derivatives. Changes in the N-terminal substrate-binding domain are crucial for this [6].
  • Subfunctionalization: Partitioning of ancestral functions among duplicated genes.
  • Changes in Expression Patterns: Alterations in promoter regions leading to tissue-specific, developmental stage-specific, or stress-induced expression. For instance, specific OMT isoforms are expressed in citrus fruit peel, where polymethoxylated flavones (PMFs) accumulate [7].
  • Conserved Catalytic Core: Despite diversification in substrate recognition, the C-terminal SAM-binding domain, often featuring a Rossmann-like fold, remains highly conserved across plant, microbial, and even some animal OMTs, underscoring the fundamental importance of the SAM-dependent methyl transfer mechanism [2] [4] [6].
  • Conservation in Vertebrates: While the focus is often on plants, DNA methylation patterns and associated enzymes (like DNMTs using SAM) show significant conservation across vertebrates, as evidenced by studies comparing methylomes in species from human to chicken, highlighting the deep conservation of SAM utilization for methylation [2].

The evolution of serine-metabolizing OMTs likely represents a specialization event within this broader conserved framework, adapting the core methyltransferase machinery to modify this primary metabolite.

Transcriptional Regulation of OMTs in Plant Secondary Metabolism

The biosynthesis of O-methylated compounds like O-methylserine or complex flavonoids is tightly controlled at the transcriptional level. The expression of specific OMT genes is regulated by a network of factors responding to developmental programs and environmental cues:

  • Developmental Regulation: OMT expression is often spatially and temporally controlled. Specific isoforms are upregulated during particular developmental stages or in specific tissues/organs where their products are required. For example, OMTs involved in lignin biosynthesis are highly expressed in vascular tissues; those producing flavonoids or alkaloids may be expressed in roots, flowers, or seeds. Similarly, OMTs responsible for PMF accumulation in citrus show distinct expression profiles in fruit peel [7].
  • Environmental Stress Responses: OMT transcription is frequently induced by various environmental stresses, including:
  • Pathogen Attack: As part of the plant's defense response, leading to increased production of antimicrobial phytoalexins (e.g., sakuranetin, a methylated flavonoid) or reinforcement of cell walls via lignin. Pathogen-induced OMTs have been identified in barley [3] [7].
  • Wounding: Triggers defense and healing responses, often involving phenylpropanoid metabolism.
  • UV Radiation: Induces the synthesis of UV-protective flavonoids, many of which are O-methylated.
  • Nutrient Availability: Sulfur status can influence the expression of genes in sulfur-containing amino acid metabolism pathways, potentially impacting serine availability and related methylation processes [3] [7] [9].
  • Transcriptional Regulators:
  • Transcription Factors (TFs): Specific TFs bind to promoter elements of OMT genes. Key families involved include MYB, bHLH, WRKY, and AP2/ERF TFs. These TFs integrate developmental and stress signals to activate or repress OMT transcription. For instance, jasmonate (a defense hormone) signaling induces OMT expression via AP2/ERF or MYB TFs [3] [7].
  • Epigenetic Regulation: Chromatin state significantly influences OMT gene accessibility and expression.
  • Histone Modifications: Activating marks (e.g., H3K4me3, H3K9ac) promote OMT transcription, while repressive marks (e.g., H3K9me2, H3K27me3) silence it. Enzymes controlling these marks (HMTs, HDACs, KDMs) are influenced by metabolic status. For instance, EHMT2 (a H3K9 methyltransferase) inhibition was shown to decrease SSP enzyme levels and serine availability, potentially impacting methylation potential [10].
  • DNA Methylation: Methylation of cytosine bases in OMT gene promoters generally correlates with transcriptional repression. The SAM pool, influenced by serine availability via one-carbon metabolism, serves as the methyl donor for DNA methylation (catalyzed by DNMTs), creating a potential feedback loop where SAM levels influence the epigenetic regulation of genes involved in its own metabolism and utilization [10].
  • Metabolic Feedback: While not direct transcriptional regulation, the cellular SAM/SAH ratio and serine availability (as a precursor to one-carbon units for SAM regeneration) create a metabolic context that can influence the activity of chromatin-modifying enzymes and thus indirectly impact OMT gene expression [9] [10].

Table 3: Transcriptional and Epigenetic Regulation of OMT Expression

Regulatory LayerMechanism/ComponentEffect on OMT ExpressionConnection to O-Methylserine Context
Developmental SignalsTissue-specific TFs (e.g., MYB, bHLH)Induces OMTs in specific organs (e.g., roots, fruit peel)Determines where/when serine methylation might occur.
Stress SignalsDefense-related TFs (e.g., WRKY, AP2/ERF) induced by JA, SA, UVUpregulates defense-related OMTs (phytoalexins, lignin)Stress may induce specific OMTs modifying serine derivatives.
Activating Histone MarksH3K4me3, H3K9acPromote open chromatin, enhance transcriptionMethylation depends on SAM levels influenced by serine flux.
Repressive Histone MarksH3K9me2/3, H3K27me3Condense chromatin, repress transcriptionEHMT2 (sets H3K9me2) can repress SSP genes, reducing serine.
DNA Methylation5mC in promoter regions (by DNMTs)Generally represses transcriptionRequires SAM; levels linked to serine-derived one-carbon.
KDM4C DemethylaseRemoves H3K9me3Can derepress genes like ATF4KDM4C upregulates ATF4, increasing SSP enzyme transcription.
ATF4 Transcription FactorActivated under stress/amino acid depletionBinds AARE, upregulates stress response genes (incl. SSP)Links serine availability (via SSP) to broader stress response, potentially including OMTs.

The transcriptional regulation of the specific OMT(s) catalyzing O-methylserine formation would be integrated into these networks, potentially responding to signals related to amino acid homeostasis, stress, or specific developmental programs requiring this modified amino acid.

Properties

CAS Number

32620-11-4

Product Name

O-Methylserine

IUPAC Name

(2S)-2-amino-3-methoxypropanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

KNTFCRCCPLEUQZ-VKHMYHEASA-N

SMILES

COCC(C(=O)O)N

Canonical SMILES

COCC(C(=O)O)N

Isomeric SMILES

COC[C@@H](C(=O)O)N

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